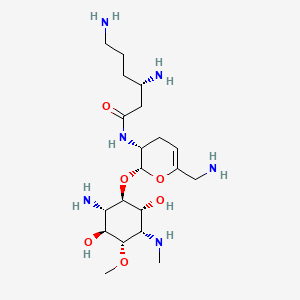
Lysinomicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysinomicin is a new aminocyclitol antibiotic, structurally identified as 3-epi-2’-N-(L-β-lysyl)-4’, 5’-didehydro-6’-de-C-methylfortimicin B . This compound has garnered attention due to its unique structure and promising biological properties.
Méthodes De Préparation
The synthesis of lysinomicin involves several steps, including the chemical degradation of the antibiotic to obtain its structure . The industrial production methods for this compound are not extensively documented, but typically, the synthesis of such antibiotics involves fermentation processes followed by purification and chemical modification steps.
Analyse Des Réactions Chimiques
Lysinomicin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of this compound with modified biological properties .
Applications De Recherche Scientifique
Lysinomicin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as an antibiotic to study its effects on bacterial strains, especially those resistant to other antibiotics . In biology, this compound is used to investigate its mechanism of action and its potential as a therapeutic agent . In medicine, it is explored for its potential to treat infections caused by antibiotic-resistant bacteria .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Lysinomicin is compared with other aminoglycoside antibiotics, such as gentamicin and fortimicin . Its unique structure, particularly the absence of a guanidino group, sets it apart from other aminoglycosides . Similar compounds include 3-epi-2’-N-(L-β-lysyl)-6’-de-C-methylfortimicin B, 3-epi-4’, 5’-didehydro-6’-de-C-methylfortimicin B, and 3-epi-6’-de-C-methylfortimicin B .
This compound’s unique structure and promising biological properties make it a compound of significant interest in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
79528-70-4 |
|---|---|
Formule moléculaire |
C20H40N6O6 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
(3S)-3,6-diamino-N-[(2S,3R)-2-[(1R,2S,3S,4S,5S,6R)-2-amino-3,6-dihydroxy-4-methoxy-5-(methylamino)cyclohexyl]oxy-6-(aminomethyl)-3,4-dihydro-2H-pyran-3-yl]hexanamide |
InChI |
InChI=1S/C20H40N6O6/c1-25-15-17(29)18(14(24)16(28)19(15)30-2)32-20-12(6-5-11(9-22)31-20)26-13(27)8-10(23)4-3-7-21/h5,10,12,14-20,25,28-29H,3-4,6-9,21-24H2,1-2H3,(H,26,27)/t10-,12+,14-,15-,16-,17+,18+,19-,20+/m0/s1 |
Clé InChI |
WTENXKAJCSHCNH-QJSCRMMJSA-N |
SMILES |
CNC1C(C(C(C(C1OC)O)N)OC2C(CC=C(O2)CN)NC(=O)CC(CCCN)N)O |
SMILES isomérique |
CN[C@H]1[C@H]([C@@H]([C@H]([C@@H]([C@H]1OC)O)N)O[C@@H]2[C@@H](CC=C(O2)CN)NC(=O)C[C@H](CCCN)N)O |
SMILES canonique |
CNC1C(C(C(C(C1OC)O)N)OC2C(CC=C(O2)CN)NC(=O)CC(CCCN)N)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
D-myo-Inositol, 5-amino-6-O-(6-(aminomethyl)-3-((3,6-diamino-1-oxohexyl)amino)-3,4-dihydro-2H-pyran-2-yl)-2,5-dideoxy-3-O-methyl-2-(methylamino)-, (2R-cis)- lysinomicin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















